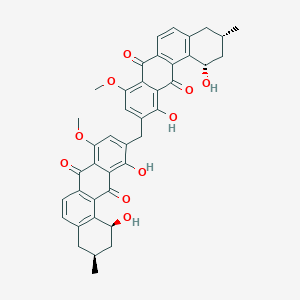
Hatomarubigin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hatomarubigin D is a natural product isolated from Streptomyces sp. MK-332. It belongs to the family of rubromycin-type antibiotics and exhibits potent anti-tumor activity. In recent years, there has been a growing interest in studying the synthesis, mechanism of action, and physiological effects of Hatomarubigin D.
Mecanismo De Acción
The mechanism of action of Hatomarubigin D is not fully understood. However, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately, cell death. In addition, Hatomarubigin D has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Hatomarubigin D has been shown to have several biochemical and physiological effects. It inhibits the activity of HIF-1α, a transcription factor that is involved in the regulation of genes that promote tumor growth. It also inhibits the activity of NF-κB, a transcription factor that is involved in the regulation of genes that promote inflammation and cell survival. In addition, Hatomarubigin D has been shown to induce the expression of p53, a tumor suppressor gene that is mutated in many types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Hatomarubigin D is its potent anti-tumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of Hatomarubigin D is its low solubility in water, which makes it difficult to use in some experimental settings. In addition, the complex chemical structure of Hatomarubigin D makes its synthesis and purification challenging.
Direcciones Futuras
There are several future directions for research on Hatomarubigin D. One area of interest is the development of new synthetic methods for the production of Hatomarubigin D and its analogs. This would enable researchers to study the structure-activity relationships of Hatomarubigin D and identify more potent anti-tumor compounds. Another area of interest is the development of new drug delivery systems for Hatomarubigin D. This would improve its solubility and bioavailability, making it more effective in treating cancer. Finally, there is a need for more research on the mechanism of action of Hatomarubigin D, particularly its effects on the immune system and tumor microenvironment. This would provide a better understanding of how Hatomarubigin D works and how it can be used to develop new cancer therapies.
Conclusion
In conclusion, Hatomarubigin D is a natural product with potent anti-tumor activity. Its complex chemical structure and low solubility make its synthesis and purification challenging. However, it has shown great promise as a tool for studying the mechanisms of cancer cell growth and survival. Further research is needed to fully understand its mechanism of action and to develop new cancer therapies based on its anti-tumor activity.
Aplicaciones Científicas De Investigación
Hatomarubigin D has been extensively studied for its anti-tumor activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, it exhibits potent anti-angiogenic activity, which is the inhibition of the formation of new blood vessels that supply nutrients to the tumor. This makes Hatomarubigin D a promising candidate for the development of new anti-cancer drugs.
Propiedades
Número CAS |
139501-93-2 |
|---|---|
Nombre del producto |
Hatomarubigin D |
Fórmula molecular |
C41H36O10 |
Peso molecular |
688.7 g/mol |
Nombre IUPAC |
(1S,3S)-10-[[(1S,3S)-1,11-dihydroxy-8-methoxy-3-methyl-7,12-dioxo-1,2,3,4-tetrahydrobenzo[a]anthracen-10-yl]methyl]-1,11-dihydroxy-8-methoxy-3-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C41H36O10/c1-16-9-18-5-7-22-30(28(18)24(42)11-16)40(48)34-32(38(22)46)26(50-3)14-20(36(34)44)13-21-15-27(51-4)33-35(37(21)45)41(49)31-23(39(33)47)8-6-19-10-17(2)12-25(43)29(19)31/h5-8,14-17,24-25,42-45H,9-13H2,1-4H3/t16-,17-,24-,25-/m0/s1 |
Clave InChI |
AASPEXAITKEFPE-SEMUBUJISA-N |
SMILES isomérico |
C[C@@H]1C[C@@H](C2=C(C1)C=CC3=C2C(=O)C4=C(C(=CC(=C4C3=O)OC)CC5=CC(=C6C(=C5O)C(=O)C7=C(C6=O)C=CC8=C7[C@H](C[C@H](C8)C)O)OC)O)O |
SMILES |
CC1CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C(=CC(=C4C3=O)OC)CC5=CC(=C6C(=C5O)C(=O)C7=C(C6=O)C=CC8=C7C(CC(C8)C)O)OC)O)O |
SMILES canónico |
CC1CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C(=CC(=C4C3=O)OC)CC5=CC(=C6C(=C5O)C(=O)C7=C(C6=O)C=CC8=C7C(CC(C8)C)O)OC)O)O |
Otros números CAS |
139501-93-2 |
Sinónimos |
hatomarubigin D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



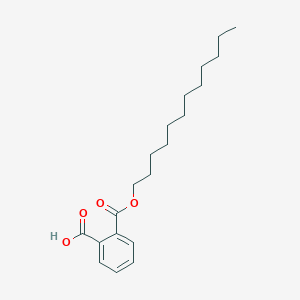
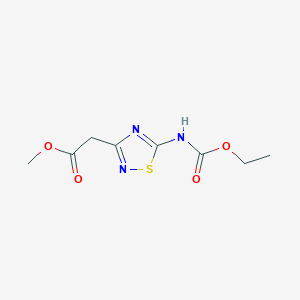
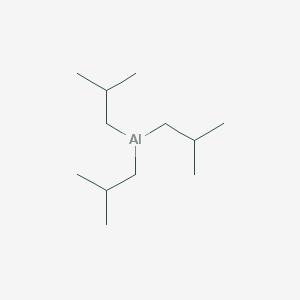
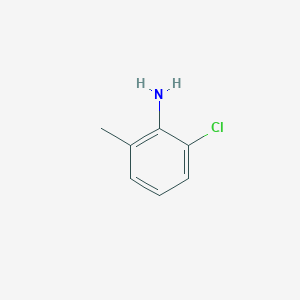
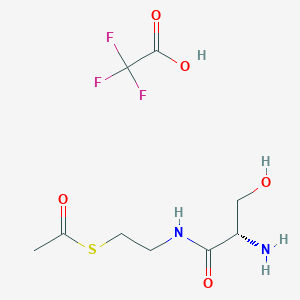
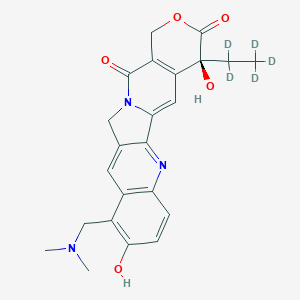
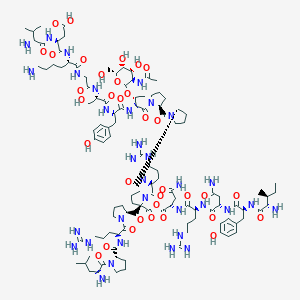
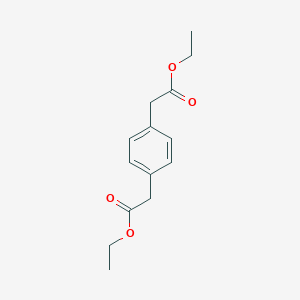
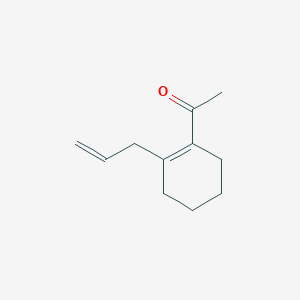
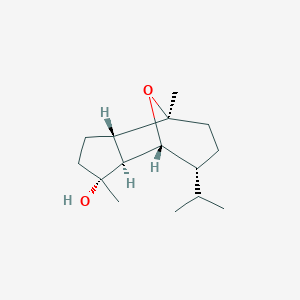
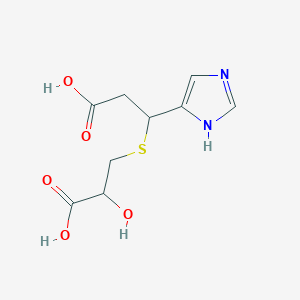
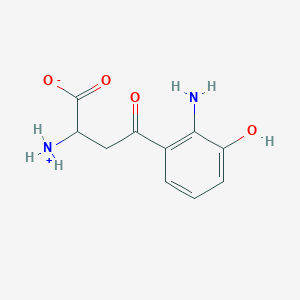
![3-(4-hydroxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B140755.png)
![[Butoxy-(4-methylbenzoyl)amino] acetate](/img/structure/B140762.png)